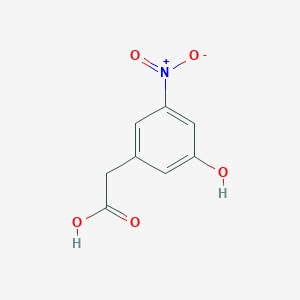

(3-Hydroxy-5-nitrophenyl)acetic acid

Description

Contextualization within Nitroaromatic and Phenylacetic Acid Chemistry

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring, are a cornerstone of synthetic chemistry and have found extensive applications in pharmaceuticals, explosives, and dyes. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and influencing the acidity of other substituents. In a biological context, the nitro group can be reduced by various enzymes, a process that is central to the mechanism of action of many nitroaromatic drugs, but also a potential source of toxicity.

Phenylacetic acid and its derivatives are another class of compounds with widespread importance. Phenylacetic acid itself is a well-known plant auxin and a building block for the synthesis of numerous pharmaceuticals, including anti-inflammatory drugs and antibiotics. The carboxylic acid moiety provides a handle for further chemical modifications, such as esterification and amidation, allowing for the creation of diverse chemical libraries for drug discovery.

(3-Hydroxy-5-nitrophenyl)acetic acid combines these features. The phenylacetic acid core provides a structural framework common to many biologically active molecules, while the hydroxy and nitro substituents on the phenyl ring introduce specific electronic and hydrogen-bonding capabilities that can modulate its interaction with biological targets.

Significance in Chemical Synthesis and Mechanistic Biological Inquiry

The significance of this compound in chemical synthesis lies in its potential as a versatile intermediate. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a nitro group—offers multiple avenues for chemical modification. For instance, the carboxylic acid can be converted to esters, amides, or other derivatives. The hydroxyl group can be alkylated or acylated, and the nitro group can be reduced to an amino group, which can then be further functionalized. This multi-functionality makes it a potentially valuable starting material for the synthesis of more complex molecules with tailored properties.

In the realm of mechanistic biological inquiry, compounds like this compound can serve as chemical probes to investigate biological processes. The nitro group, in particular, can be a useful tool. Its reduction under hypoxic conditions is a known bioactivatable process, and molecules containing this group are often explored as potential agents for targeting hypoxic tumors. The specific substitution pattern of the hydroxy and nitro groups on the phenylacetic acid backbone could lead to selective interactions with enzymes or receptors, allowing researchers to probe their structure and function. While direct biological studies on this compound are not extensively documented, its structure warrants investigation into its potential as an enzyme inhibitor, a signaling molecule, or a precursor for the development of novel therapeutic agents.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₇NO₅ | - |

| Molecular Weight | 197.14 g/mol | - |

| CAS Number | 1261746-17-1 | chemsrc.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7NO5 |

|---|---|

Molecular Weight |

197.14 g/mol |

IUPAC Name |

2-(3-hydroxy-5-nitrophenyl)acetic acid |

InChI |

InChI=1S/C8H7NO5/c10-7-2-5(3-8(11)12)1-6(4-7)9(13)14/h1-2,4,10H,3H2,(H,11,12) |

InChI Key |

XANCUXBTVGFTKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxy 5 Nitrophenyl Acetic Acid and Its Analogs

Strategic Approaches to Aryl Acetic Acid Backbone Functionalization

The core challenge in synthesizing (3-Hydroxy-5-nitrophenyl)acetic acid lies in the controlled introduction of the hydroxyl and nitro groups onto the phenylacetic acid framework at the meta positions relative to each other.

Regioselective Introduction of Hydroxyl and Nitro Groups

The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene (B151609) ring. In the case of this compound, the hydroxyl (-OH) group is a strongly activating, ortho, para-director, while the acetic acid moiety (-CH₂COOH) is a weakly deactivating, ortho, para-director.

A primary synthetic route involves the direct nitration of 3-hydroxyphenylacetic acid. However, the directing effects of the existing groups favor substitution at the 2, 4, and 6 positions, making the desired 5-nitro isomer a minor product under standard nitrating conditions (e.g., HNO₃/H₂SO₄). Achieving the desired 1,3,5-substitution pattern requires strategic planning:

Controlling Nitrating Conditions: The choice of nitrating agent and reaction conditions can influence isomer distribution. Milder nitrating agents, such as metal nitrates or sodium nitrate (B79036) with an acid catalyst, performed at controlled temperatures, can sometimes alter the kinetic and thermodynamic product ratios, potentially increasing the yield of the less-favored isomer. ijcce.ac.irnih.gov For instance, nitration of phenols using various metal nitrates in anhydrous organic solvents has been investigated to control the ortho/para selectivity. ijcce.ac.ir

Multi-Step Synthesis: An alternative approach involves a sequence of reactions where the directing effects work favorably at each step. This could involve:

Starting with a precursor that already has a meta-directing group.

Introducing the functional groups in a different order.

Using a blocking group to temporarily occupy a more reactive site, forcing substitution at the desired position, followed by removal of the blocking group.

The distribution of isomers in electrophilic aromatic substitution is a persistent challenge, governed by factors including steric hindrance, electronic effects, and solvent effects. dergipark.org.tr

Methodologies for Carboxylic Acid Moiety Formation

In some synthetic strategies, the aryl ring with the desired hydroxyl and nitro substituents is constructed first, followed by the introduction of the acetic acid side chain. Several established methods can be employed for this transformation:

From Benzyl (B1604629) Halides: Conversion of a substituted benzyl halide (e.g., 3-hydroxy-5-nitrobenzyl bromide) to the corresponding nitrile via nucleophilic substitution with a cyanide salt, followed by acid- or base-catalyzed hydrolysis, yields the desired aryl acetic acid.

From Aryl Aldehydes: The Darzens condensation or Strecker synthesis can be used to convert an aldehyde to an α-amino acid or an α,β-epoxy ester, which can then be further transformed into the acetic acid derivative.

Palladium-Catalyzed Carbonylation: Modern cross-coupling reactions allow for the carbonylation of aryl halides or triflates, which can be elaborated to form the acetic acid moiety. Recently, methods for the palladium-catalyzed decarbonylative cyanation of aryl carboxylic acids have also been developed, showcasing advanced techniques for manipulating carboxylic acid groups. chemistryviews.org

Protecting Group Strategies in Synthetic Schemes

The presence of multiple reactive functional groups—a phenolic hydroxyl and a carboxylic acid—often necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. jocpr.comwikipedia.org A successful strategy relies on the principle of orthogonal protection, where each group can be removed under specific conditions without affecting the others. wikipedia.org

Phenolic Hydroxyl Protection: The -OH group is acidic and susceptible to oxidation. It must be protected before reactions like nitration if harsh conditions are used, or before reactions involving strong bases or nucleophiles. oup.com

Carboxylic Acid Protection: The acidic proton of the -COOH group can interfere with many reactions. It is typically protected as an ester. oup.com

The selection of protecting groups is critical and depends on the planned reaction sequence and the stability of the groups to the required reagents.

| Functional Group | Protecting Group (PG) | Abbreviation | Protection Conditions | Deprotection Conditions |

| Phenolic Hydroxyl | Methyl Ether | Me | CH₃I, K₂CO₃ | BBr₃ or HBr |

| Benzyl Ether | Bn | BnBr, K₂CO₃ | H₂, Pd/C (Hydrogenolysis) | |

| Acetate Ester | Ac | Ac₂O, Pyridine | NaOH or K₂CO₃ (Saponification) | |

| tert-Butyldimethylsilyl Ether | TBDMS/TBS | TBDMSCl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) | |

| Carboxylic Acid | Methyl Ester | Me | CH₃OH, H⁺ (Fischer) | NaOH or LiOH (Saponification) |

| Benzyl Ester | Bn | BnOH, H⁺ | H₂, Pd/C (Hydrogenolysis) | |

| tert-Butyl Ester | tBu | Isobutylene, H⁺ | Trifluoroacetic acid (TFA) |

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing reaction conditions is essential for maximizing the yield of the desired product, this compound, while minimizing the formation of impurities and regioisomers. numberanalytics.com For the critical nitration step, several parameters can be adjusted.

Nitrating Agent: The reactivity and selectivity of nitration are highly dependent on the agent used. While the classic HNO₃/H₂SO₄ mixture is potent, it can lead to over-nitration and oxidation. dergipark.org.tr Alternative systems may offer better control. ijcce.ac.ir

Temperature: Nitration is a highly exothermic reaction. numberanalytics.com Lowering the reaction temperature generally enhances selectivity and reduces the formation of byproducts from oxidation or dinitration. core.ac.uk

Solvent: The choice of solvent can influence the solubility of reactants and the regioselectivity of the reaction. ijcce.ac.ir

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is crucial to ensure complete consumption of the starting material without allowing for the formation of degradation products.

The table below summarizes various nitrating systems used for phenols and their general characteristics.

| Nitrating System | Typical Conditions | Advantages | Disadvantages |

| HNO₃ / H₂SO₄ | 0°C to room temperature | Inexpensive, highly reactive | Poor regioselectivity, risk of over-nitration/oxidation, large acid waste stream dergipark.org.tr |

| Metal Nitrates (e.g., Cu(NO₃)₂) | Anhydrous organic solvents (e.g., Acetone (B3395972), EtOAc) | Milder conditions, can improve regioselectivity ijcce.ac.ir | Stoichiometric metal waste |

| NaNO₃ / NaHSO₄·H₂O | Heterogeneous, CH₂Cl₂, wet SiO₂ | Mild, heterogeneous system, simple workup nih.gov | May have lower reactivity for deactivated substrates |

| HNO₃ / Acetic Acid | 10°C to room temperature | Milder than mixed acid, effective for activated rings prepchem.com | Can be slow, may require excess nitric acid |

Isolation and Purification Techniques for Research-Scale Synthesis

Following the chemical transformation, a systematic procedure for isolation and purification is required to obtain this compound in high purity.

Reaction Quenching: Exothermic reactions, particularly nitrations, are typically quenched by carefully pouring the reaction mixture into a large volume of ice or ice-water. prepchem.comyoutube.com This stops the reaction and often precipitates the crude product if it is insoluble in water.

Extraction: The product is transferred from the aqueous reaction mixture into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). stackexchange.com This is followed by washing the organic layer with water and brine to remove residual acids and water-soluble impurities. Washing with a mild alkaline solution, such as sodium bicarbonate, can remove acidic byproducts. google.com

Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. stackexchange.com

Purification: The final purification of the crude product is typically achieved by one of two main techniques:

Recrystallization: This method relies on the differential solubility of the product and impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure product crystallizes out, leaving impurities behind in the solution. prepchem.comyoutube.com

Column Chromatography: For separating mixtures of compounds with similar solubility, column chromatography is employed. A solution of the crude product is passed through a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent or mixture of solvents (the eluent) is used to move the components down the column at different rates based on their polarity. ijcce.ac.irstackexchange.com

Considerations for Scalability in Academic and Preparative Applications

Transitioning a synthesis from a small research scale to larger preparative or academic scales introduces significant challenges, particularly for hazardous reactions like nitration. numberanalytics.com

Heat Management: The exothermic nature of nitration poses a major safety risk on a larger scale. Inadequate heat dissipation in large batch reactors can lead to a thermal runaway, where the reaction rate accelerates uncontrollably. acs.orgresearchgate.net

Mixing: Efficient mixing is harder to achieve in large vessels, which can lead to localized "hot spots" and inconsistent product quality.

Safety: The handling of large quantities of concentrated acids and potentially unstable nitrated compounds requires robust safety protocols and specialized equipment. numberanalytics.com

To address these challenges, modern chemical synthesis is increasingly adopting continuous flow technology.

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Poor surface-area-to-volume ratio; difficult heat dissipation | Excellent surface-area-to-volume ratio; superior heat control researchgate.net |

| Safety | Large volume of reactants mixed at once; high risk of thermal runaway acs.org | Small reaction volume at any given time; inherently safer process rsc.orgrsc.org |

| Control | Difficult to precisely control temperature and residence time | Precise control over reaction parameters, leading to higher consistency and yield rsc.org |

| Scalability | Scaling up requires complete process redesign | Scaled by running the reactor for a longer time ("scale-out") or using larger channels rsc.org |

The use of continuous flow microreactors for nitration has been shown to be an efficient and safe method, achieving high yields and selectivity. rsc.orgrsc.org This approach is particularly valuable for academic and preparative applications where safety and reproducibility are paramount.

Chemical Reactivity and Derivatization Strategies of 3 Hydroxy 5 Nitrophenyl Acetic Acid

Reactivity Profiles of Constituent Functional Groups

The reactivity of (3-Hydroxy-5-nitrophenyl)acetic acid is a composite of the individual reactivities of the hydroxyl, nitro, and acetic acid functionalities, each modified by their electronic interaction with the benzene (B151609) ring and with each other.

Influence of the Nitro Group on Aromatic Ring Reactivity

The nitro group (-NO₂) is a strong electron-withdrawing group, exerting both a negative inductive effect (-I) and a negative resonance effect (-R). This significantly deactivates the aromatic ring towards electrophilic aromatic substitution reactions by reducing the electron density of the benzene ring. The deactivation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the nitro group acts as a meta-director for incoming electrophiles.

In the case of this compound, the nitro group at position 5 deactivates the ring, making electrophilic attack less favorable than on an unsubstituted benzene ring. However, the presence of the hydroxyl group, a strong activating group, complicates this picture. The hydroxyl group (-OH) is an ortho-, para-director and strongly activates the ring towards electrophilic substitution. byjus.comncerthelp.com In situations with competing directing effects, the activating group's influence is generally dominant. stackexchange.com Therefore, for electrophilic aromatic substitution on this compound, the hydroxyl group would be expected to direct incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). Given that position 5 is occupied by the nitro group, the likely positions for substitution would be at C2 and C4.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of reactions. It is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This increases its nucleophilicity and facilitates reactions such as etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides in the presence of a base. For instance, methoxylation to form (3-Methoxy-5-nitrophenyl)acetic acid would involve the reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate.

Esterification: The hydroxyl group can also be acylated to form esters. This is typically achieved by reacting the phenol (B47542) with an acid chloride or acid anhydride (B1165640) in the presence of a base like pyridine. For example, reaction with acetyl chloride would yield (3-acetoxy-5-nitrophenyl)acetic acid.

Transformations of the Acetic Acid Side Chain

The acetic acid side chain possesses a reactive carboxylic acid group. This group can undergo several common transformations, including reduction, esterification, and conversion to an amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding 2-(3-hydroxy-5-nitrophenyl)ethanol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

Esterification: The carboxylic acid can be esterified by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by conversion to a more reactive acyl chloride followed by reaction with an alcohol. For example, reaction with methanol (B129727) under acidic conditions would produce methyl (3-hydroxy-5-nitrophenyl)acetate.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to an acyl chloride, which then readily reacts with an amine to form the corresponding amide.

Synthesis of Structurally Related Derivatives and Analogs

The functional groups on this compound serve as handles for the synthesis of a variety of derivatives. Modifications can be made at the phenyl ring or at the carboxylic acid group.

Modifications at the Phenyl Ring (e.g., halogenation, methoxylation)

Halogenation: The electron-rich nature of the phenol ring, activated by the hydroxyl group, makes it susceptible to halogenation. byjus.com For instance, bromination of phenols can proceed readily, often without a Lewis acid catalyst. byjus.com In the case of this compound, halogenation is expected to occur at the positions activated by the hydroxyl group, namely the ortho and para positions (C2, C4, and C6). The presence of the deactivating nitro group might influence the regioselectivity. For example, chlorination of m-nitrophenol is known to be directed by the hydroxyl group. stackexchange.com

Methoxylation: As mentioned in section 3.1.2, the hydroxyl group can be methylated to yield the corresponding methoxy (B1213986) derivative, (3-Methoxy-5-nitrophenyl)acetic acid. This reaction is typically carried out using a methylating agent in the presence of a base. The conversion of a hydroxyl group to a methoxy group can alter the electronic properties and steric hindrance around that position, which can be useful in multi-step synthetic sequences.

| Modification | Reagents and Conditions | Product |

| Halogenation (e.g., Bromination) | Br₂ in a suitable solvent (e.g., acetic acid or a non-polar solvent) | Bromo-(3-hydroxy-5-nitrophenyl)acetic acid |

| Methoxylation | Dimethyl sulfate or methyl iodide with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF) | (3-Methoxy-5-nitrophenyl)acetic acid |

Derivatization of the Carboxylic Acid Group (e.g., esters, amides)

The carboxylic acid group is readily derivatized to form esters and amides, which can have different physicochemical properties and biological activities compared to the parent acid.

Ester Synthesis: Esters of this compound can be prepared through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. google.com Alternatively, the carboxylic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. This method is often milder and can be used for alcohols that are sensitive to strong acids.

Amide Synthesis: Amides are synthesized by reacting the carboxylic acid with an amine. nih.gov This reaction is often facilitated by the use of coupling reagents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC). These reagents form a reactive intermediate that is then attacked by the amine to form the amide bond. Another approach is the conversion of the carboxylic acid to an acid chloride, which then reacts readily with a primary or secondary amine to yield the corresponding amide.

| Derivative | Reagents and Conditions | Product |

| Ester | Alcohol (e.g., ethanol), acid catalyst (e.g., H₂SO₄), heat | Ethyl (3-hydroxy-5-nitrophenyl)acetate |

| Amide | Amine (e.g., ammonia, primary or secondary amine), coupling agent (e.g., DCC) or conversion to acid chloride followed by amine addition | (3-Hydroxy-5-nitrophenyl)acetamide (from ammonia) |

Degradation Pathways in Environmental and Controlled Conditions

The environmental fate and controlled degradation of this compound are governed by its chemical structure, which includes a hydroxyl group, a nitro group, and an acetic acid moiety attached to a phenyl ring. These functional groups influence the compound's susceptibility to various degradation mechanisms, including hydrolysis and microbial action.

Hydrolytic Stability and Transformation Mechanisms

The hydrolytic stability of this compound is significantly influenced by pH. In acidic to neutral aqueous solutions (pH 4-6), the compound is generally stable. However, under alkaline conditions (pH > 8), it is susceptible to hydrolysis. The primary transformation mechanism under these conditions can involve the hydrolysis of the nitro group. This pH-dependent stability is a critical factor in predicting its persistence and transformation in various aqueous environments.

Another significant degradation pathway for compounds containing a nitroaromatic structure is photodegradation. Exposure to ultraviolet (UV) radiation can induce the reduction of the nitro group to an amine. This photochemical transformation represents a key abiotic degradation mechanism.

| Condition | Stability/Transformation | Mechanism |

| pH 4-6 | Stable | - |

| pH > 8 | Susceptible to degradation | Hydrolysis of the nitro group |

| UV Exposure | Susceptible to degradation | Photochemical reduction of the nitro group to an amine |

Biotransformation and Biodegradation Studies (e.g., by microorganisms)

The biodegradation of this compound by microorganisms can proceed through several enzymatic pathways, targeting its functional groups. While specific studies on this exact molecule are not extensively detailed in publicly available literature, the biotransformation of structurally related nitrophenyl and phenylacetic acid compounds provides insight into likely degradation routes.

One potential pathway is the enzymatic cleavage of the acetic acid side chain. Enzymes such as esterases or peroxidases may catalyze this reaction. Furthermore, a common microbial strategy for degrading nitroaromatic compounds involves the reduction of the nitro group. Microorganisms possess nitroreductase enzymes that can reduce the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. This initial transformation makes the aromatic ring more susceptible to subsequent enzymatic attack and ring cleavage.

Research on related compounds, such as (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, suggests that enzymatic hydrolysis can target the acetic acid moiety. For example, incubation with liver microsomes, which contain a variety of metabolic enzymes, could be a method to study such biotransformations.

| Potential Pathway | Enzyme Class | Transformation Product (Example) |

| Side-chain cleavage | Esterases, Peroxidases | 3-Hydroxy-5-nitrophenol |

| Nitro group reduction | Nitroreductases | (3-Amino-5-hydroxyphenyl)acetic acid |

Advanced Spectroscopic and Crystallographic Elucidation of 3 Hydroxy 5 Nitrophenyl Acetic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and their number. For (3-Hydroxy-5-nitrophenyl)acetic acid, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the methylene (B1212753) (-CH₂-) group of the acetic acid side chain, and the hydroxyl (-OH) protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values for each signal would be critical for confirming the substitution pattern on the phenyl ring.

A data table for ¹H NMR findings would be presented here if data were available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts would help identify the carbonyl carbon of the carboxylic acid, the methylene carbon, and the six distinct carbons of the substituted aromatic ring, including those bonded to the hydroxyl, nitro, and acetic acid groups.

A data table for ¹³C NMR findings would be presented here if data were available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the O-H stretch of the hydroxyl group and the carboxylic acid, the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, C-H stretches of the aromatic ring and methylene group, and C=C stretches from the aromatic ring.

A data table for IR absorption frequencies would be presented here if data were available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass and elemental composition of a molecule, thereby confirming its molecular formula. For this compound (C₈H₇NO₅), HRMS would provide a highly accurate mass measurement. Analysis of the fragmentation pattern would offer further structural confirmation by showing characteristic losses of functional groups such as COOH, NO₂, and H₂O.

A data table for HRMS findings would be presented here if data were available.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This information would reveal the molecule's conformation in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carboxylic acid groups, and π-π stacking of the aromatic rings, which dictate the crystal packing.

A data table for key crystallographic parameters would be presented here if data were available.

Computational Chemistry and Molecular Modeling of 3 Hydroxy 5 Nitrophenyl Acetic Acid Interactions

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (3-Hydroxy-5-nitrophenyl)acetic acid. DFT is used to optimize the molecule's geometry, determining the most stable three-dimensional conformation by calculating bond lengths and angles. mdpi.com

Key electronic properties derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy difference between HOMO and LUMO, known as the energy gap, indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For nitrophenyl derivatives, these calculations help identify the regions susceptible to nucleophilic and electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. These maps use a color spectrum to indicate electron-rich regions (negative potential, typically red) and electron-poor regions (positive potential, typically blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro, hydroxyl, and carboxyl groups, highlighting these areas as potential sites for hydrogen bonding and interaction with positively charged biological targets. researchgate.net

These theoretical models provide a foundational understanding of the molecule's intrinsic properties, which is essential for predicting its behavior in complex biological systems. mdpi.comresearchgate.net

Table 1: Parameters from Quantum Chemical Calculations| Parameter | Significance and Predicted Insights |

|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles, forming the basis for further computational analysis. mdpi.com |

| Frontier Molecular Orbitals (HOMO/LUMO) |

|

| Molecular Electrostatic Potential (MEP) |

|

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as DNA or a protein. visionpublisher.info This method is used to estimate the binding affinity and understand the structural basis of the ligand-receptor interaction. visionpublisher.info

Docking studies performed on phenylacetic acid (PAA) and its derivatives show that these compounds can bind to DNA, primarily through intercalation. researchgate.net Intercalation involves the insertion of the planar phenyl ring of the molecule between the base pairs of the DNA double helix. This action can disrupt the DNA's structure and interfere with biological processes like replication and transcription. researchgate.net

For this compound, docking simulations would predict its ability to fit within DNA grooves. The binding is likely stabilized by polar interactions between the hydroxyl and nitro groups of the compound and the functional groups of the DNA residues. researchgate.net The docking score, a numerical value representing the binding free energy, would quantify the affinity of the compound for DNA. A more negative score typically indicates a stronger binding interaction. researchgate.net

Molecular docking is widely used to screen potential inhibitors against protein targets. mdpi.com Studies on PAA derivatives have explored their binding modes with enzymes like kinases and urease. researchgate.net Protein kinases are crucial regulators of cellular processes and are significant drug targets. nih.gov Urease is an enzyme produced by various pathogens, and its inhibition can be a therapeutic strategy. nih.gov

In silico docking of this compound into the active site of a protein like a Pim kinase or urease would reveal:

Binding Affinity: The docking score would estimate the strength of the binding, suggesting the compound's potential as an inhibitor. researchgate.net

Key Interactions: The simulation would identify specific amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. The hydroxyl, nitro, and carboxylic acid groups on the phenylacetic acid scaffold are expected to be key contributors to these interactions. researchgate.net

Binding Conformation: The study would predict the most stable three-dimensional pose of the molecule within the protein's binding pocket.

These studies suggest that substituted phenylacetic acids have the potential to be effective inhibitors for these biological targets. researchgate.net

Structure-Activity Relationship (SAR) Prediction through In Silico Methods

In silico methods for predicting Structure-Activity Relationships (SAR), often through Quantitative Structure-Activity Relationship (QSAR) models, establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net These models are crucial for designing new molecules with improved potency and for predicting the activity of untested compounds, thereby reducing the need for extensive synthesis and animal testing. mdpi.comnih.gov

The development of a QSAR model involves several steps:

Data Set Preparation: A set of molecules with known biological activities is selected. nih.gov

Descriptor Calculation: Numerical values, or molecular descriptors, that represent various physicochemical properties of the molecules are calculated. For this compound, these would include descriptors related to its topology, electronic properties (like the number of nitro groups), and hydrophobicity. nih.govmdpi.com

Model Generation: Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested to ensure its reliability. mdpi.com

For nitroaromatic compounds, QSAR studies have shown that descriptors such as the number of nitro groups and hydrophobicity can significantly contribute to predicting their biological effects, including toxicity. mdpi.com By applying these methods, researchers can predict how modifications to the structure of this compound—such as altering the position or nature of its substituents—would likely impact its interaction with biological targets. nih.gov

Mechanistic Biological Investigations of 3 Hydroxy 5 Nitrophenyl Acetic Acid and Its Analogs Excluding Human Clinical Data

Role as a Hapten in Immunological Research Models

(3-Hydroxy-5-nitrophenyl)acetic acid, commonly referred to as NP, is a small molecule that functions as a hapten in immunological studies. creative-diagnostics.com A hapten is a molecule that can elicit an immune response only when attached to a large carrier, such as a protein. creative-diagnostics.com By itself, it is not immunogenic. creative-diagnostics.com When coupled with carrier proteins, haptens like NP can induce a strong, specific B cell response that is dependent on T cells. elifesciences.org This characteristic has made NP and its derivatives valuable tools for dissecting the mechanisms of B cell activation, antibody production, and immunological memory. elifesciences.orgnih.gov

In preclinical models, particularly in mice, this compound (NP) is a well-established tool for studying the immune response. nih.gov When conjugated to a carrier protein and administered to mice, NP elicits a robust, hapten-specific immune response. elifesciences.orgnih.gov This response is characterized by the production of NP-specific antibodies by B cells. nih.gov

The immune response to NP in C57BL/6 mice has provided significant insights into the structure and development of the B-cell repertoire. nih.gov Studies have shown that immunization with NP-conjugated proteins leads to the activation of both B and T lymphocytes with specificity for the conjugate. nih.gov Interestingly, the B cell response can be directed against both the hapten (NP) and new antigenic determinants (NADs) that are formed by the coupling of the hapten to the carrier protein. nih.gov

Furthermore, research has demonstrated that γδ T cells can also recognize haptens like NP and mount a specific immune response. elifesciences.org Immunization with NP conjugates can induce a rapid, NP-specific γδ T cell response, highlighting a broader role for this compound in engaging different arms of the adaptive immune system. elifesciences.org The administration of NP coupled to a carrier in the presence of an adjuvant, such as Freund's complete adjuvant, is typically required to provoke a strong immune response. nih.govcore.ac.uk Conversely, administering the same NP-carrier conjugate in a soluble form can induce hapten-specific tolerance. nih.govcore.ac.uk

Structural modifications to this compound can significantly influence its immunogenic properties. A key example of this is the iodinated analog, 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP). nih.govnih.govnih.gov The addition of an iodine atom to the phenyl ring alters the hapten's structure and, consequently, its interaction with immune receptors. nih.govnih.gov

A notable phenomenon observed in the immune response to NP is "heteroclitic fine specificity," where antibodies elicited by NP bind with a higher affinity to the structurally related hapten, NIP. nih.gov This cross-reactivity has been instrumental in studying the fine details of antibody-antigen recognition and the maturation of the antibody response. nih.govnih.gov

Studies have shown that the iodine atom in NIP contributes significantly to the binding site for antibodies. nih.govnih.gov This has been demonstrated through competitive inhibition assays where NIP and related compounds are used to block the binding of radiolabeled NIP to antibodies. nih.govnih.gov The ability to generate antibodies with varying specificities and affinities for NP and NIP has made these compounds invaluable for investigating the cellular and molecular basis of antibody diversity and affinity maturation. nih.govnih.gov

| Compound | Modification | Impact on Immunogenicity |

| This compound (NP) | Parent Compound | Elicits a primary antibody response. nih.gov |

| 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) | Iodination | Induces antibodies that often show higher affinity for NIP than the original immunogen (NP), a phenomenon known as heteroclitic fine specificity. nih.gov The iodine atom is a key part of the antigenic determinant. nih.govnih.gov |

Enzyme Modulation and Inhibition Studies in In Vitro Systems

While the primary application of this compound is in immunology, some research has explored the potential for related nitrophenolic compounds to interact with and modulate the activity of enzymes in vitro. For instance, a structurally similar compound, 2-(3-Hydroxy-4-nitrophenyl)acetic acid, has been shown to inhibit several enzymes. It acts as a competitive inhibitor of Cyclooxygenase-2, a non-competitive inhibitor of Lipoxygenase, and exhibits mixed inhibition of Aldose Reductase. The hydroxyl and nitro groups are believed to be crucial for its reactivity, allowing it to act as an electron donor or acceptor and thereby modulate enzyme activities. Phenylacetic acid derivatives in general are known to possess a broad spectrum of biological activities, which can include enzyme inhibition. mdpi.com

Interactions with Nucleic Acids at a Molecular Level

The direct interaction of this compound with nucleic acids at a molecular level is not a primary focus of the available research. However, studies on its analog, 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP), when conjugated to a carrier, have shown that it can stimulate DNA synthesis in spleen cells from immunized mice as part of an in vitro secondary immune response. nih.gov This stimulation of DNA synthesis is an indirect effect, reflecting the proliferation of lymphocytes upon antigen recognition, rather than a direct molecular interaction with nucleic acids. nih.gov

Investigation of Molecular Targets and Pathways in Cell-Based Assays

In cell-based assays, this compound and its derivatives are primarily used to investigate the molecular targets and pathways involved in the immune response. When presented to immune cells, these haptens, conjugated to carrier molecules, engage B cell receptors and T cell receptors, initiating a cascade of intracellular signaling events. elifesciences.orgnih.gov

Studies have utilized NP-conjugated antigens to probe the activation of B cells and T cells. nih.gov These investigations have revealed that both bone marrow-derived (B cells) and thymus-derived (T cells) lymphocytes are involved in the response to these haptens. nih.gov The engagement of these cellular receptors leads to lymphocyte proliferation and differentiation, key processes in the adaptive immune response. nih.govnih.gov Furthermore, research has identified distinct T cell subsets that respond to NP, indicating the involvement of specific cellular pathways in the hapten-specific immune response. ebi.ac.uk

Comparative Biological Activity of Substituted Phenylacetic Acid Derivatives

The biological activity of this compound can be compared with other substituted phenylacetic acid derivatives to understand structure-activity relationships.

As previously mentioned, the iodinated derivative, 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP), is a critical comparator. The primary anti-NP antibody response is heteroclitic, meaning the antibodies bind with greater affinity to NIP than to NP itself. nih.gov This highlights how a single substitution (iodine for hydrogen) can dramatically alter the biological recognition of the molecule.

Another related compound is 3-iodo-4-hydroxy-5-nitrophenyl acetic acid chloride (NIP-Cl), which is used to conjugate NIP to carrier proteins for immunization. nih.gov A dinitro-substituted analog, NNP, where an iodine atom is replaced by a nitro group, has also been used in comparative studies. Experiments with single lymph node cells from rats immunized with a NIP conjugate showed cellular heterogeneity in the cross-reactivity of the antibodies produced; some cells produced antibodies highly specific for NIP, while others produced antibodies that strongly cross-reacted with NNP. nih.gov

The broader class of phenylacetic acid derivatives exhibits a wide range of biological activities. For example, 3,4-dihydroxyphenylacetic acid is reported to have anti-cancer properties, and other derivatives have shown antiproliferative and antitumor activities. mdpi.com This suggests that the phenylacetic acid scaffold is a versatile platform for generating compounds with diverse biological effects, depending on the nature and position of the substituents on the phenyl ring. mdpi.com

| Compound Name | Substitution(s) | Key Comparative Biological Finding |

| This compound (NP) | Hydroxy, Nitro | Standard hapten for eliciting a primary immune response. nih.gov |

| 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) | Hydroxy, Iodo, Nitro | Elicits a heteroclitic response from NP-primed immune systems, with higher binding affinity. nih.gov |

| NNP | Hydroxy, Dinitro | Used to study antibody cross-reactivity, revealing cellular heterogeneity in the specificity of the anti-NIP response. nih.gov |

| 2-(3-Methoxy-4-nitrophenyl)acetic Acid | Methoxy (B1213986), Nitro | The methoxy group is less polar than the hydroxyl group, which can reduce aqueous solubility and potentially alter biological interactions. |

Applications of 3 Hydroxy 5 Nitrophenyl Acetic Acid in Organic Synthesis Research

Utilization as a Key Intermediate in Complex Molecule Construction

There is no available scientific literature that documents the use of (3-Hydroxy-5-nitrophenyl)acetic acid as a key intermediate in the total synthesis of complex natural products or pharmaceutically active molecules. Its bifunctional nature, possessing both a carboxylic acid and a phenolic hydroxyl group, alongside a nitro group that can be chemically modified, theoretically makes it a versatile building block.

A hypothetical synthetic route could involve the selective protection of the hydroxyl and carboxylic acid groups, followed by the reduction of the nitro group to an amine. This resulting amino group could then be a key point for introducing further complexity, for example, through peptide coupling or the formation of heterocyclic rings.

Scaffold for Design and Synthesis of Novel Chemical Entities

The molecular framework of this compound could potentially serve as a scaffold for generating libraries of novel compounds in medicinal chemistry research. The three distinct functional groups offer handles for combinatorial derivatization.

Table 1: Potential Derivatization Points of this compound

| Functional Group | Potential Reactions | Resulting Functional Group |

| Carboxylic Acid | Esterification, Amidation | Ester, Amide |

| Hydroxyl Group | Etherification, Acylation | Ether, Ester |

| Nitro Group | Reduction | Amine |

By systematically reacting these sites with a variety of building blocks, a diverse library of new chemical entities could be synthesized. However, no such studies specifically utilizing this compound have been reported in the literature.

Role in the Development of Catalytic Systems or Ligands

The structure of this compound does not immediately lend itself to common ligand designs for catalysis without significant modification. The nitro group would likely need to be reduced to an amine, which could then be further functionalized to create a chelating ligand. For instance, the resulting aminophenol derivative could be used to synthesize Schiff base ligands or other polydentate ligands capable of coordinating with metal centers. These hypothetical ligands could then be investigated for their catalytic activity in various organic transformations. To date, no research has been published on the development of catalytic systems or ligands derived from this compound.

Emerging Research Directions and Future Perspectives for 3 Hydroxy 5 Nitrophenyl Acetic Acid

Development of Novel Synthetic Pathways

The efficient and scalable synthesis of (3-Hydroxy-5-nitrophenyl)acetic acid is a foundational requirement for its comprehensive study. Current synthetic approaches for analogous compounds often rely on multi-step processes that may involve harsh reaction conditions and result in modest yields. Future research is anticipated to focus on the development of more elegant and efficient synthetic strategies.

Another area of development lies in the application of biocatalysis. The use of engineered enzymes could enable highly regioselective and stereoselective reactions under mild conditions, offering a greener and more sustainable alternative to traditional chemical methods. For instance, the enzymatic nitration or hydroxylation of a suitable precursor could provide a direct and atom-economical route to the target molecule.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Late-Stage Functionalization | Increased efficiency, rapid analogue synthesis | Regioselectivity control, functional group tolerance |

| Transition-Metal Catalysis | Convergent routes, broad substrate scope | Catalyst cost and sensitivity, ligand design |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering, substrate specificity |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential interactions with biological systems. While standard spectroscopic techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy provide essential structural information, advanced techniques are expected to offer deeper insights.

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, will be instrumental in unambiguously assigning all proton and carbon signals, which is particularly important for a multi-substituted aromatic ring. Solid-state NMR could also be employed to study the compound's structure and intermolecular interactions in the crystalline form.

To probe the electronic structure, techniques such as UV-Visible spectroscopy can provide information about the electronic transitions, which are influenced by the nitro and hydroxyl substituents. Furthermore, X-ray crystallography would provide definitive information on the three-dimensional structure and packing in the solid state, revealing details about hydrogen bonding and other non-covalent interactions that can influence its physical and chemical properties.

Refined Computational Modeling for Predictive Research

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including its geometry, vibrational frequencies, and electronic structure. Such calculations can complement experimental spectroscopic data and aid in its interpretation.

Molecular dynamics simulations could be used to study the conformational landscape of the molecule and its interactions with solvent molecules or potential biological targets. These simulations can provide insights into the dynamic behavior of the molecule, which is often crucial for its function.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed for a series of related nitrophenylacetic acid derivatives. By correlating computed molecular descriptors with experimentally determined activities, these models could be used to predict the biological activity of this compound and to guide the design of more potent analogues.

| Computational Method | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Geometry, vibrational frequencies, electronic structure | Complements spectroscopic data, predicts reactivity |

| Molecular Dynamics (MD) | Conformational analysis, solvent interactions | Understanding of dynamic behavior and binding |

| QSAR Modeling | Biological activity prediction | Guides the design of new derivatives |

Exploration of New Mechanistic Biological Roles in Non-Human Systems

The presence of a nitro group in organic molecules is often associated with a range of biological activities. In many cases, the nitro group can undergo enzymatic reduction in biological systems to form reactive intermediates that can exert cytotoxic or other effects. The biological activity of nitro compounds has been observed in a variety of non-human systems, from bacteria to fungi and parasites nih.govnih.gov.

Future research could explore the potential of this compound as an antimicrobial or antifungal agent. Its structural similarity to other biologically active nitrophenols suggests that it could interfere with essential metabolic pathways in microorganisms. Studies in bacterial or yeast cultures could be conducted to assess its inhibitory effects on growth.

Moreover, the compound could be investigated for its effects on enzymatic processes. The nitroaromatic structure might allow it to act as an inhibitor or modulator of specific enzymes in non-human systems. For example, its potential to interact with nitroreductases, enzymes that are often found in microorganisms and are crucial for the activation of certain nitro-containing drugs, could be a key area of investigation. It is important to note that the biological roles of nitro compounds can be complex, and their effects are often dependent on the specific biological context nih.govsvedbergopen.com.

Design of Next-Generation Derivatives for Specific Research Probes

The functional groups present in this compound—the carboxylic acid, hydroxyl, and nitro groups—provide multiple handles for chemical modification, making it an attractive scaffold for the design of next-generation research probes.

By attaching fluorescent dyes or biotin tags to the molecule, it could be converted into a chemical probe to visualize and study its interactions with cellular components in non-human systems. For instance, a fluorescently labeled derivative could be used in fluorescence microscopy to determine its subcellular localization.

Furthermore, derivatives could be designed to act as selective inhibitors or activators of specific biological pathways. By systematically modifying the structure of the parent compound and assessing the activity of the resulting derivatives, it may be possible to develop potent and selective tools for chemical biology research. The development of such probes would be invaluable for dissecting complex biological processes in various non-human model organisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Hydroxy-5-nitrophenyl)acetic acid, and what key reaction conditions should be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions, such as reacting nitrophenol derivatives with acetic acid precursors under acidic or basic conditions. For example, ethyl cyanoacetate can be condensed with nitrophenyl intermediates in the presence of ammonium acetate as a catalyst . Key parameters to optimize include temperature (60–100°C), reaction time (6–24 hours), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Dissolve the compound in deuterated DMSO or CDCl₃ to observe characteristic peaks (e.g., aromatic protons at δ 7.5–8.5 ppm, carboxylic acid proton at δ ~12 ppm) .

- IR Spectroscopy : Confirm functional groups via O–H stretch (~3200 cm⁻¹ for phenolic –OH), nitro group vibrations (~1520 and 1350 cm⁻¹), and carboxylic acid C=O (~1700 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure to validate bond lengths and angles, particularly for nitro and hydroxyl substituents .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers away from heat and light. Compatibility testing with container materials (e.g., glass vs. certain plastics) is recommended .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) when characterizing this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT) simulations) to identify anomalies .

- Isotopic Labeling : Use ¹³C-labeled compounds to track unexpected peaks in NMR spectra caused by tautomerism or solvate formation .

- Crystallographic Confirmation : Resolve discrepancies by correlating spectral data with X-ray crystallography results to confirm molecular geometry .

Q. What strategies are employed to enhance the yield and selectivity in the synthesis of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or Brønsted acids (e.g., H₂SO₄) to optimize nitro-group activation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve reaction rates compared to protic solvents .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >85% .

Q. What computational methods are utilized to predict the reactivity and stability of this compound in different environments?

- Methodological Answer :

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and nitro-group reactivity .

- Molecular Dynamics (MD) Simulations : Assess solvation effects and stability in aqueous vs. organic matrices .

- Docking Studies : Evaluate potential biological interactions (e.g., enzyme binding) using crystal structure data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.